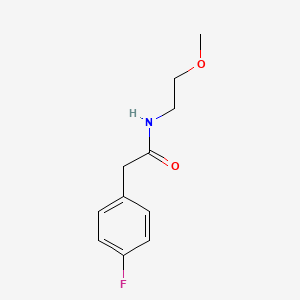![molecular formula C14H19NO2 B4539019 N-[2-(2-methoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B4539019.png)
N-[2-(2-methoxyphenyl)ethyl]cyclobutanecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting from basic cyclohexane or cyclobutane derivatives, which are then functionalized with various groups, including methoxyphenyl and carboxamide functionalities. These processes often employ techniques such as C-alkylation, reduction of ketone carbonyl groups, and subsequent elimination reactions to achieve the desired compound. For instance, the synthesis of related cyclohexanecarboxamide derivatives involves reactions between specific amines and aldehydes in the presence of reducing agents or catalysts to introduce the amine and methoxyphenyl groups into the cyclohexane or cyclobutane core (Djenane et al., 2019).
Molecular Structure Analysis
Molecular structure analysis, such as crystallography and NMR spectroscopy, plays a crucial role in confirming the configuration and conformation of synthesized compounds. These analyses reveal the spatial arrangement of atoms within the molecule and the presence of specific functional groups. For example, studies on similar compounds have utilized X-ray crystallography to determine the crystal structure, showcasing how molecular interactions, such as hydrogen bonding, influence the overall molecular conformation (Xie et al., 2004).
Chemical Reactions and Properties
The chemical reactivity of "N-[2-(2-methoxyphenyl)ethyl]cyclobutanecarboxamide" derivatives is influenced by the functional groups present in the molecule. These compounds can undergo various chemical reactions, including nucleophilic substitution, addition reactions, and cyclization processes, depending on the reacting species and conditions. For example, the introduction of the methoxyphenyl group can be achieved through reactions involving methoxybenzaldehyde derivatives, highlighting the compound's versatility in synthetic chemistry (Ha et al., 2015).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-17-13-8-3-2-5-11(13)9-10-15-14(16)12-6-4-7-12/h2-3,5,8,12H,4,6-7,9-10H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASRQTKPKBKENK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methoxyphenyl)ethyl]cyclobutanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,5-dichlorophenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4538949.png)
![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinol](/img/structure/B4538950.png)
![4-({[2-(4-benzoyl-1-piperazinyl)ethyl]amino}methylene)-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4538958.png)

![N-cyclopentyl-2-{[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4538967.png)
![2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4538970.png)

![1-(2,2-dimethylpropanoyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4538986.png)
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B4538993.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-phenyl-3-isoxazolecarboxamide](/img/structure/B4539000.png)
![N-(2,4-difluorophenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4539005.png)
![N-benzyl-8,8-dimethyl-7,10-dihydro-8H-thiopyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B4539014.png)
![1'-[(3-methyl-2-thienyl)carbonyl]-N-(tetrahydro-2-furanylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4539035.png)
![5-chloro-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4539047.png)